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Compound of Interest

BUTYROSPERMUM PARKII
(SHEA BUTTER)

cat. No.: B1170781

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the physicochemical properties of shea
butter (Vitellaria paradoxa) and murumuru butter (Astrocaryum murumuru). The data presented
is compiled from various scientific sources and is intended to assist in the evaluation of these
natural butters for applications in cosmetics, pharmaceuticals, and other scientific research.
This document outlines the key differences in their fatty acid profiles, melting points, and other
critical chemical characteristics, supported by standardized experimental protocols.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of shea butter and
murumuru butter. It is important to note that the values for natural products like these can vary
depending on the geographical origin, extraction method (refined vs. unrefined), and storage
conditions. The ranges provided reflect this natural variability.
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Property

Shea Butter

Murumuru Butter

Fatty Acid Composition (%)

Oleic Acid (C18:1)

34 - 629%[1][2][3]

13 - 159%[4][5]

Stearic Acid (C18:0) 20 - 55.7%[1][6] 8%[4]
Palmitic Acid (C16:0) 1.9 - 10%[1][2] 10%][4]
Linoleic Acid (C18:2) 1-11%[1][3] 4%[4]

Lauric Acid (C12:0)

0%[3]

40 - 48%[4][5]

Myristic Acid (C14:0)

0%[3]

12 - 26%][4][5]

Melting Point (°C)

31 - 48°C[7][8][9]

33 - 36°C[10][11]

Saponification Value (mg
KOH/qg)

160 - 200[1][12][13]

240 - 310[14][15]

lodine Value (g 12/100g)

30 - 75[1][13]

18.1 - 25[15][16]

Peroxide Value (meg/kg)

< 10 (for food grade)[17]

< 10[15]

Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical analysis of natural

butters like shea and murumuru butter.

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://cdn.standards.iteh.ai/samples/61278/49298809d73540e0af1b5b833a69b361/ISO-3961-2013.pdf
https://standards.iteh.ai/catalog/standards/astm/974a5dfc-b89a-44cc-aadc-b69445741783/astm-d94-02
https://store.astm.org/d5974-20.html
https://cdn.standards.iteh.ai/samples/71868/cb7d445d9d324470af3718612999fd5b/ISO-3961-2018.pdf
https://store.astm.org/e2881-18.html
https://cdn.standards.iteh.ai/samples/61278/49298809d73540e0af1b5b833a69b361/ISO-3961-2013.pdf
https://store.astm.org/d5554-15r21.html
https://cdn.standards.iteh.ai/samples/71868/cb7d445d9d324470af3718612999fd5b/ISO-3961-2018.pdf
https://cdn.standards.iteh.ai/samples/61278/49298809d73540e0af1b5b833a69b361/ISO-3961-2013.pdf
https://standards.iteh.ai/catalog/standards/astm/974a5dfc-b89a-44cc-aadc-b69445741783/astm-d94-02
https://cdn.standards.iteh.ai/samples/71868/cb7d445d9d324470af3718612999fd5b/ISO-3961-2018.pdf
https://cdn.standards.iteh.ai/samples/61278/49298809d73540e0af1b5b833a69b361/ISO-3961-2013.pdf
https://store.astm.org/d5974-20.html
https://cdn.standards.iteh.ai/samples/71868/cb7d445d9d324470af3718612999fd5b/ISO-3961-2018.pdf
https://store.astm.org/d5974-20.html
https://cdn.standards.iteh.ai/samples/71868/cb7d445d9d324470af3718612999fd5b/ISO-3961-2018.pdf
https://store.astm.org/e2881-18.html
https://store.astm.org/d5974-20.html
https://cdn.standards.iteh.ai/samples/71868/cb7d445d9d324470af3718612999fd5b/ISO-3961-2018.pdf
https://store.astm.org/e2881-18.html
https://store.astm.org/d0094-07r17.html
https://archive.org/details/gov.law.astm.d1962.1967
https://cdn.standards.iteh.ai/samples/9620/c371ab3051574e2e921c861003010a2f/ISO-3961-1996.pdf
https://www.scribd.com/document/417670282/AOCS-Cc-3-25-2009-Melting-Point
https://en.wikipedia.org/wiki/Iodine_value
https://cdn.standards.iteh.ai/samples/61278/49298809d73540e0af1b5b833a69b361/ISO-3961-2013.pdf
https://en.wikipedia.org/wiki/Saponification_value
https://www.testinglab.com/astm-d3829-peroxide-value-testing-of-lubricants
https://doc.mbalib.com/view/27fe3e5e706453450c05d0d218772538.html
https://www.xylemanalytics.com/en/File%20Library/Resource%20Library/SIA/09%20Application%20Papers/UK/Peroxide-value_EN.pdf
https://cdn.standards.iteh.ai/samples/61278/49298809d73540e0af1b5b833a69b361/ISO-3961-2013.pdf
https://www.testinglab.com/astm-d3829-peroxide-value-testing-of-lubricants
https://www.xylemanalytics.com/en/File%20Library/Resource%20Library/SIA/09%20Application%20Papers/UK/Peroxide-value_EN.pdf
https://www.scribd.com/document/705243382/aocs-official-method-cd-3-25-saponification-value
https://standards.iteh.ai/catalog/standards/astm/baabeff6-ff06-4035-bbff-6b4e49343842/astm-d5554-15
https://www.xylemanalytics.com/en/File%20Library/Resource%20Library/SIA/09%20Application%20Papers/UK/Peroxide-value_EN.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Sample Preparation

Sample Collection
(Shea/Murumuru Nuts)

'

Butter Extraction
(e.g., Cold Pressing, Solvent Extraction)

l

Refining (Optional)
(Degumming, Neutralization, Bleaching, Deodorization)

'

Homogenization of Butter Sample

Wical Analysis \

Fatty Acid Composition Melting Point Determination Saponification Value lodine Value Peroxide Value
(GC-FID) (Capillary Method) (Titration) (Wijs Titration) (lodometric Titration)

Data Analysis

Data Compilation and Tabulation

'

Comparative Analysis

'

Report Generation

Click to download full resolution via product page

Physicochemical analysis workflow for natural butters.
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Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on
internationally recognized standards.

Determination of Fatty Acid Composition by Gas
Chromatography (Based on AOCS Official Method Ce
1la-13)

Principle: The fatty acid methyl esters (FAMES) of the butter sample are separated by capillary
gas-liquid chromatography (GLC) based on their chain length, degree of unsaturation, and the
geometry and position of double bonds.

Methodology:

e Preparation of Fatty Acid Methyl Esters (FAMES): A representative sample of the butter is
saponified with methanolic sodium hydroxide, followed by methylation using boron trifluoride
in methanol.

e Gas Chromatograph Conditions:

o

Column: A capillary column with a highly polar stationary phase (e.g., polyethylene glycol).

o Injector and Detector Temperature: Set to appropriate temperatures to ensure volatilization
without degradation.

o Oven Temperature Program: A programmed temperature gradient is used to separate the
FAMEs.

o Carrier Gas: Helium or hydrogen.
o Detector: Flame lonization Detector (FID).

e Procedure: A small volume of the prepared FAMEs is injected into the gas chromatograph.
The separated FAMEs are detected by the FID, and the resulting chromatogram is used to
identify and quantify the individual fatty acids by comparing their retention times and peak
areas with those of known standards.
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Determination of Melting Point (Slip Point) (Based on
AOCS Official Method Cc 3-25)

Principle: The slip point is the temperature at which a column of fat in an open capillary tube
begins to rise under the pressure of a hydrostatic head of water.

Methodology:

o Sample Preparation: The butter sample is melted and filtered to remove impurities and
moisture.

o Capillary Tube Filling: Clean capillary tubes are dipped into the melted sample, and a column
of fat of a specified height is drawn in. The tubes are then chilled to solidify the fat.

o Apparatus: A beaker of water, a calibrated thermometer, and a means to heat the water bath
at a controlled rate.

o Procedure: The chilled capillary tubes are attached to the thermometer, which is then
suspended in the water bath. The bath is heated slowly and uniformly. The temperature at
which the fat column begins to rise in the capillary tube is recorded as the slip melting point.

Determination of Saponification Value (Based on AOCS
Official Method Cd 3-25)

Principle: The saponification value is the number of milligrams of potassium hydroxide (KOH)
required to saponify one gram of fat. It is a measure of the average molecular weight of the
fatty acids in the sample.

Methodology:

o Reagents: Standardized 0.5 M hydrochloric acid, alcoholic potassium hydroxide solution,
and phenolphthalein indicator.

e Procedure: A known weight of the butter sample is refluxed with an excess of alcoholic KOH
for a specified period to ensure complete saponification.
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« Titration: After cooling, the excess KOH is titrated with the standardized hydrochloric acid
solution using phenolphthalein as an indicator.

o Blank Determination: A blank titration is performed without the butter sample.

o Calculation: The saponification value is calculated from the difference between the blank and
the sample titrations.

Determination of lodine Value (Based on ISO 3961 /
AOCS Official Method Cd 1-25)

Principle: The iodine value is a measure of the degree of unsaturation of a fat and is expressed
as the grams of iodine absorbed by 100 grams of the sample. The Wijs method, which uses
iodine monochloride, is a common standard.

Methodology:

o Reagents: Wijs solution (iodine monochloride in glacial acetic acid), potassium iodide
solution, and standardized sodium thiosulfate solution.

o Procedure: A known weight of the butter sample is dissolved in a suitable solvent (e.qg.,
carbon tetrachloride or cyclohexane) and treated with a known excess of Wijs solution. The
flask is then kept in the dark for a specified time to allow the halogen to react with the double
bonds in the unsaturated fatty acids.

« Titration: After the reaction period, potassium iodide solution is added to the flask, which
reacts with the excess Wijs solution to liberate iodine. The liberated iodine is then titrated
with the standardized sodium thiosulfate solution.

o Blank Determination: A blank determination is carried out under the same conditions without
the sample.

e Calculation: The iodine value is calculated from the difference in titration volumes between
the blank and the sample.
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Determination of Peroxide Value (Based on ISO 3960 /
AOCS Official Method Cd 8-53)

Principle: The peroxide value is a measure of the concentration of peroxides and
hydroperoxides formed during the initial stages of lipid oxidation. It is an indicator of the
freshness and stability of the fat.

Methodology:

e Reagents: A solvent mixture (e.g., acetic acid-chloroform or isooctane-acetic acid), saturated
potassium iodide solution, and standardized sodium thiosulfate solution.

e Procedure: A weighed amount of the butter sample is dissolved in the solvent mixture. A
saturated solution of potassium iodide is then added. The peroxides present in the sample
oxidize the potassium iodide, liberating free iodine.

« Titration: The liberated iodine is titrated with a standard solution of sodium thiosulfate until
the yellow color almost disappears. A starch indicator is then added, and the titration is
continued until the blue color disappears.

o Blank Determination: A blank titration is performed to account for any oxidizing substances in
the reagents.

o Calculation: The peroxide value is calculated based on the volume of sodium thiosulfate
solution used and is expressed in milliequivalents of active oxygen per kilogram of fat

(meg/kg).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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